![molecular formula C22H21N3O5 B2597853 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-87-0](/img/structure/B2597853.png)

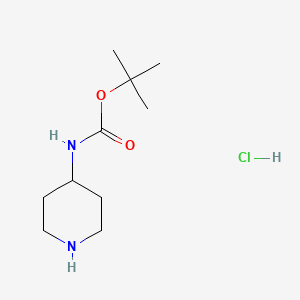

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

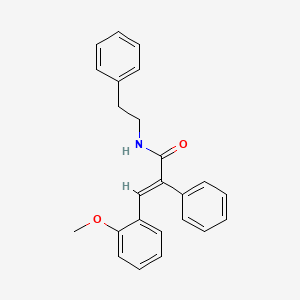

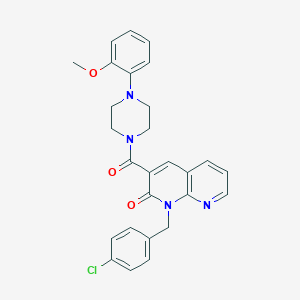

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a complex organic molecule. It is a derivative of chalcone, a type of organic compound that has shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of this compound or similar compounds involves complex organic reactions. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . The synthesis process typically involves a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound has shown promising cytotoxic activity, indicating that it may interact with biological systems in significant ways .Applications De Recherche Scientifique

Oncology: Targeting Glucose-Starved Tumor Cells

This compound has shown efficacy in tumor cells experiencing glucose starvation. It operates by inhibiting mitochondrial membrane potential, which is crucial for the survival of cancer cells under low glucose conditions . This application is particularly promising for developing treatments targeting the metabolic vulnerabilities of cancer cells.

Medicinal Chemistry: Synthesis of Antineoplastic Agents

The structural features of this compound serve as a template for synthesizing new molecules with potential antineoplastic activity. By procuring derivatives and testing their selective toxicity towards glucose-starved tumor cells, researchers can develop more effective cancer therapies .

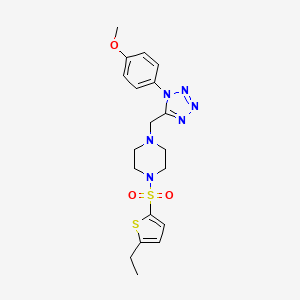

Cancer Metabolism: Mechanistic Target of Rapamycin (mTOR) Inhibition

The compound’s ability to affect cancer metabolism through the inhibition of mTOR pathways offers a therapeutic strategy. This is significant because mTOR pathways are involved in cell growth, proliferation, and survival, making them a key target in cancer treatment .

Synthetic Lethality: Exploiting Tumor Cell Dependencies

Exploiting the concept of synthetic lethality, this compound can be used to identify other cellular pathways that, when inhibited, result in the death of tumor cells that are already compromised by glucose starvation .

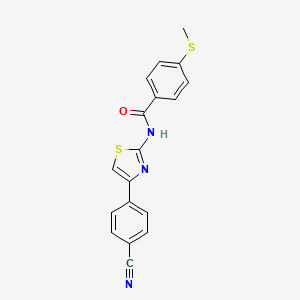

Anticancer Activity: Indole Derivatives

As an indole derivative, this compound’s design is based on the activity of indoles against various cancer cell lines. It has been evaluated for its anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines, showing promise as a lead compound for further optimization .

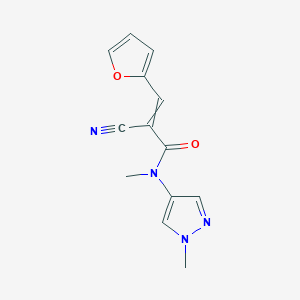

Cell Cycle Arrest and Apoptosis Induction

Further studies have revealed that certain derivatives of this compound can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This application is crucial for stopping the proliferation of cancer cells and triggering their programmed death .

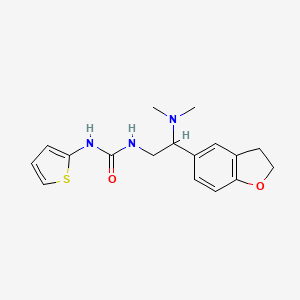

Anti-Inflammatory Applications: COX2 Enzyme Inhibition

The compound has potential applications in inhibiting the COX2 enzyme, which is associated with carcinogenesis and inflammatory diseases. By targeting COX2, the compound could be used to develop treatments for conditions where COX2 plays a role in tissue invasion, angiogenesis, and resistance to apoptosis .

Immunotherapy: Modulating Immune Response

Given the role of COX2 in the immune response, this compound may also have applications in cancer immunotherapy. It could contribute to overcoming immune evasion and resistance to immunotherapeutic agents .

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-12-16-9-15(8-14-3-2-6-25(19(14)16)22(12)28)24-21(27)20(26)23-10-13-4-5-17-18(7-13)30-11-29-17/h4-5,7-9,12H,2-3,6,10-11H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHNLCBHFCZIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)

![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2597787.png)

![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)